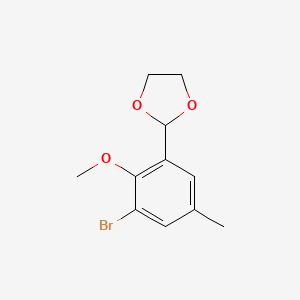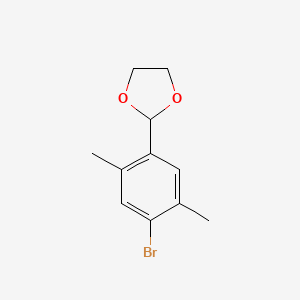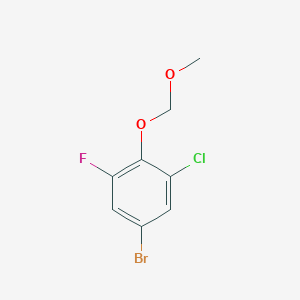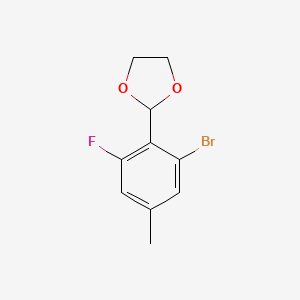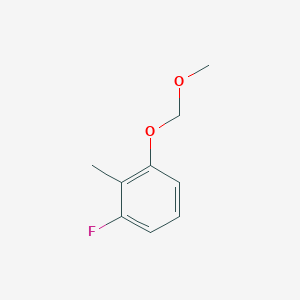
3-Fluoro-1-(methoxymethoxy)-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-1-(methoxymethoxy)-2-methylbenzene, also known as 3-Fluoro-1-methoxymethoxy-2-methylbenzene, is an organic compound that belongs to the class of aromatic hydrocarbons. It is a colorless liquid with a sweet smell and a boiling point of 144.6 °C. This compound has a variety of uses in scientific research, including as a solvent, reagent, and as a starting material for the synthesis of various compounds.
Scientific Research Applications
3-Fluoro-1-(methoxymethoxy)-2-methylbenzene has been used in scientific research as a reagent for the synthesis of other compounds. It has also been used in the synthesis of pharmaceuticals, fragrances, and other compounds. Additionally, it has been used as a solvent for the extraction of organic compounds from mixtures, as a starting material for the synthesis of other compounds, and as a substrate for the preparation of various catalysts.
Mechanism of Action
3-Fluoro-1-(methoxymethoxy)-2-methylbenzene is an aromatic hydrocarbon, meaning that it has a ring of carbon atoms that are connected to each other by double bonds. This molecule is able to form a variety of chemical bonds, including hydrogen bonds, dipole-dipole interactions, and van der Waals forces. These bonds allow the molecule to interact with other molecules and thus to participate in various chemical reactions.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to have antifungal, anti-inflammatory, and anti-cancer effects. Additionally, it has been found to inhibit the growth of certain bacteria and to have a protective effect on cells in the body.
Advantages and Limitations for Lab Experiments
3-Fluoro-1-(methoxymethoxy)-2-methylbenzene has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. It is also a relatively non-toxic compound and is not volatile. Additionally, it has a low boiling point and is soluble in many organic solvents. However, it can be difficult to purify and separate from other compounds and can be unstable in the presence of certain chemicals.
Future Directions
There are a number of potential future directions for 3-Fluoro-1-(methoxymethoxy)-2-methylbenzene. One potential direction is the further exploration of its antifungal, anti-inflammatory, and anti-cancer effects. Another potential direction is the exploration of its potential use as a solvent for the extraction of organic compounds from mixtures. Additionally, further research could be done on its potential use as a starting material for the synthesis of other compounds or as a substrate for the preparation of various catalysts. Finally, further research could be done on its potential use in the synthesis of pharmaceuticals, fragrances, and other compounds.
Synthesis Methods
3-Fluoro-1-(methoxymethoxy)-2-methylbenzene can be synthesized from the reaction of 2-methylbenzaldehyde with 1-bromo-3-fluorobenzene in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature of 25-30 °C. The reaction yields a mixture of the desired product and by-products, which must be separated by fractional distillation or other methods.
properties
IUPAC Name |
1-fluoro-3-(methoxymethoxy)-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c1-7-8(10)4-3-5-9(7)12-6-11-2/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTKCOWFPSRMNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)OCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

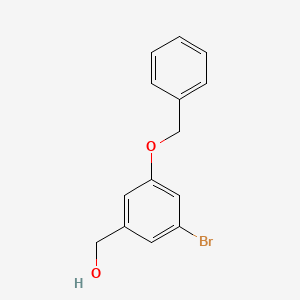
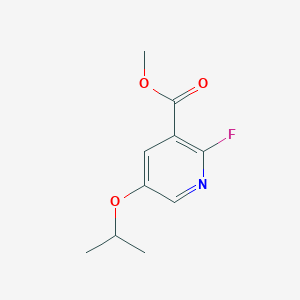


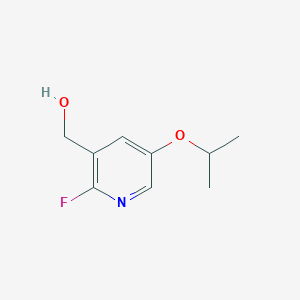
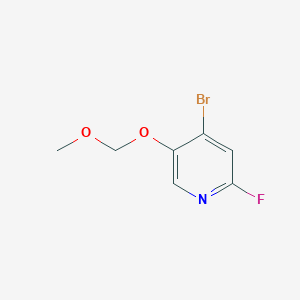
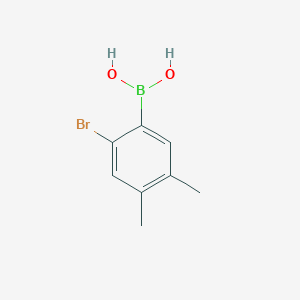
![2-[3,,5-Dibromo-4-(propan-2-yloxy)phenyl]-1,3-dioxolane](/img/structure/B6297727.png)
